1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea

soluble epoxide hydrolase sEH inhibitor urea scaffold

This 1,3-disubstituted urea combines a benzo[d][1,3]dioxol-5-yl pharmacophore with a 5-hydroxy-3-phenylpentyl chain, introducing a terminal hydrogen-bond donor/acceptor absent in common analogs. It enables exploration of novel interactions within the sEH active site and offers a neutral solubilizing handle without pH-dependent issues. Ideal for laboratories seeking to diversify urea-based inhibitor chemical space beyond patented piperidine-linked chemotypes.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 1795485-07-2
Cat. No. B2411550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea
CAS1795485-07-2
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(CCO)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O4/c22-11-9-15(14-4-2-1-3-5-14)8-10-20-19(23)21-16-6-7-17-18(12-16)25-13-24-17/h1-7,12,15,22H,8-11,13H2,(H2,20,21,23)
InChIKeyTXTFNAJQSZTGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea: Physicochemical Baseline and Class Context for Procurement Evaluation


1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea (CAS 1795485-07-2, molecular formula C19H22N2O4, MW 342.395 g/mol) is a 1,3-disubstituted urea that combines a benzo[d][1,3]dioxol-5-yl pharmacophore with a 5-hydroxy-3-phenylpentyl side chain. This compound belongs to a well-characterized class of urea-based enzyme inhibitors, most notably of soluble epoxide hydrolase (sEH) [1]. The benzodioxole moiety has also been incorporated into scaffolds targeting diverse enzymes including kinases, phosphodiesterases, and fatty acid amide hydrolase, as well as into muscarinic receptor antagonist chemotypes [2]. The dual-aromatic architecture coupled with the terminal hydroxyl group distinguishes this compound from simpler 1,3-dialkyl or 1,3-diaryl ureas, positioning it as a structurally unique tool compound of potential value in multiple target-class screening campaigns.

Why In-Class Substitution Fails for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea: Substituent-Dependent Potency and Selectivity


1,3-Disubstituted ureas are a privileged scaffold for enzyme inhibition, but their biological activity is exquisitely sensitive to substituent identity: minor structural changes can alter potency by orders of magnitude and profoundly shift target selectivity [1]. For example, among sEH-directed ureas, replacing an adamantyl group with a 1-acylpiperidin-4-yl moiety produced a 7-fold improvement in potency, a 65-fold increase in Cmax, and a 3,300-fold increase in AUC in mice [2]. Similarly, the benzodioxol-urea core has been claimed as both an sEH inhibitor scaffold and a muscarinic receptor antagonist, with selectivity governed by the precise nature of the second substituent [3]. Critically, no public data exist to define how the 5-hydroxy-3-phenylpentyl group—which introduces a terminal hydrogen-bond donor/acceptor absent in commonly studied analogs—modulates potency, selectivity, or pharmacokinetics relative to the well-characterized cyclohexyl, adamantyl, or piperidinyl ureas. Therefore, substituting the target compound with a generic 'benzodioxol-urea' or 'hydroxyalkyl-urea' analog without experimental validation risks unpredictable loss or gain of function across multiple biological targets.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea vs. sEH and Muscarinic Comparators


sEH Inhibition Potency of 1,3-Disubstituted Ureas: Comparator DCU Provides a Baseline, but the Target Compound's Unique Side Chain Precludes Potency Extrapolation

IMPORTANT DISCLAIMER: No direct quantitative bioactivity data (IC50, Ki, EC50) for the target compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea have been identified in the public domain as of the search date. The following evidence is therefore derived from well-characterized class-level comparators and must be interpreted as inferential only. The prototypical 1,3-disubstituted urea sEH inhibitor, 1,3-dicyclohexylurea (DCU), achieves an IC50 of 3 nM against recombinant human sEH [1]. The potency of related ureas varies dramatically with the N-substituent; for example, replacing one cyclohexyl group of DCU with a 4-(trifluoromethoxy)phenyl-piperidine moiety yields compound 52, which showed a 7-fold increase in potency relative to its adamantane-piperidine progenitor [2]. These data demonstrate that the identity of the second urea substituent is a critical determinant of sEH inhibitory potency. The target compound bears a benzo[d][1,3]dioxol-5-yl group and a 5-hydroxy-3-phenylpentyl chain—a combination not represented in any published sEH SAR series. Consequently, its sEH IC50 cannot be predicted from existing data and may range from low nanomolar to micromolar. This structural uniqueness may confer a distinctive selectivity profile across the epoxide hydrolase and serine hydrolase families, representing both a risk and an opportunity for discovery programs.

soluble epoxide hydrolase sEH inhibitor urea scaffold enzyme inhibition

Computed Aqueous Solubility and Lipophilicity: Hydroxy-Phenylpentyl Chain Yields Higher Predicted Solubility vs. Dicyclohexylurea

Computational comparison of physicochemical properties reveals a meaningful differential for the target compound relative to the benchmark sEH inhibitor DCU. DCU exhibits a computed logP of approximately 2.95–3.73 and contains no hydrogen-bond donors beyond the urea NH groups (HBD count = 2), contributing to its well-documented poor aqueous solubility that has necessitated nanosuspension formulations for in vivo delivery [1][2]. In contrast, the target compound contains a terminal primary hydroxyl group on the 5-hydroxy-3-phenylpentyl side chain, increasing the hydrogen-bond donor count to 3 and the acceptor count to 5 (vs. DCU's HBA count of 2). While the target compound's experimental logP has not been reported, its molecular features—an additional hydroxyl group balanced by an aromatic phenyl ring—suggest a logP in the range of 2.5–3.2, comparable to or slightly lower than DCU, but with substantially improved hydrogen-bonding capacity indicative of better aqueous solubility [1]. Improved solubility is a critical differentiator for in vitro assay compatibility (reduced DMSO dependence) and for in vivo formulation development [2].

aqueous solubility lipophilicity logP drug-likeness formulation

Muscarinic Receptor Selectivity: Absence of the Diisopropylamino Motif Suggests Reduced Anticholinergic Off-Target Activity Relative to Tolterodine-Class Ureas

Certain 1,3-disubstituted urea derivatives, particularly those bearing a tertiary aminoalkyl side chain (e.g., the diisopropylamino-3-phenylpropyl group of tolterodine), are potent muscarinic receptor antagonists [1]. The target compound lacks any basic amine functionality; instead, it carries a neutral hydroxyl group on the pentyl chain. This structural distinction is critical: the protonated amine of tolterodine and related ureas forms a key ionic interaction with the conserved aspartate residue in muscarinic receptor orthosteric sites. The absence of this cationic center in the target compound predicts substantially weaker muscarinic receptor binding (likely Ki > 1 μM vs. tolterodine's Ki of ~0.5–3 nM across M1–M5 subtypes). While direct experimental confirmation is lacking, this class-level inference suggests that the target compound would present a cleaner pharmacological profile for applications where muscarinic antagonism constitutes an unwanted off-target effect—such as sEH inhibitor screening in cardiovascular or pain models where anticholinergic confounding is undesirable [2].

muscarinic receptor off-target selectivity anticholinergic tolterodine urea antagonist

Structural Uniqueness in Patent Space: A Differentiated Benzodioxol-Urea Chemotype Not Disclosed in Major sEH or Muscarinic Urea Patent Families

A search of the patent literature reveals that the specific combination of a benzo[d][1,3]dioxol-5-yl group with a 5-hydroxy-3-phenylpentyl urea side chain does not appear in major patent families claiming urea-based sEH inhibitors (e.g., US6150415, US8513302) or muscarinic receptor antagonist ureas (e.g., CN1271054C, WO2001034136) [1][2]. The benzodioxol moiety has been claimed in sEH inhibitor patents primarily in combination with piperidine, piperazine, or adamantyl linkers [1], while the 5-hydroxy-3-phenylpentyl chain appears in patents as a sulfonamide or carboxamide, not as a urea substituent. The target compound thus occupies a distinct and potentially unencumbered structural niche. In contrast, benchmark compounds such as DCU and compound 52 are explicitly claimed in multiple overlapping patent estates. This IP differentiation may be relevant for organizations seeking novel chemical matter for lead optimization or for commercial entities evaluating freedom-to-operate prior to initiating development programs.

patent landscape freedom to operate chemical novelty benzodioxole urea IP differentiation

Optimal Research and Procurement Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea


sEH Inhibitor Lead Discovery and SAR Expansion: Exploring Urea Side-Chain Diversity Beyond Piperidine and Adamantyl Scaffolds

For medicinal chemistry teams engaged in soluble epoxide hydrolase (sEH) inhibitor optimization, the target compound provides a structurally distinct side chain that has not been systematically explored in published sEH SAR series [1]. Unlike the widely studied 1-adamantylurea and 1-acylpiperidin-4-ylurea series [2], the 5-hydroxy-3-phenylpentyl group introduces both a terminal hydrogen-bond donor/acceptor (the hydroxyl) and an aromatic ring at a defined distance from the urea core, enabling investigation of new interactions within the sEH active site. Procurement is recommended for laboratories seeking to diversify their sEH inhibitor chemical space beyond heavily patented piperidine-linked chemotypes.

Selective Target Engagement Studies Requiring Minimized Muscarinic Off-Target Activity

In pharmacological studies where sEH inhibition or other urea-mediated target engagement must be assessed in the absence of confounding muscarinic receptor antagonism—such as in cardiovascular, renal, or CNS models where anticholinergic effects can alter heart rate, salivation, or cognitive function—the target compound's lack of a basic amine pharmacophore predicts substantially weaker muscarinic binding compared to tolterodine-class ureas [1]. This makes it a preferable tool compound for target deconvolution experiments where muscarinic activity would represent an experimental confound.

Physicochemical Probe for Solubility-Enhanced Urea Inhibitor Design

Poor aqueous solubility is a well-documented limitation of first-generation urea-based sEH inhibitors such as DCU, which requires nanosuspension or complex formulation for in vivo delivery [1]. The target compound's terminal hydroxyl group offers a simple, non-ionizable solubilizing handle that does not introduce a formal charge, potentially improving aqueous solubility without the pH-dependent solubility issues associated with carboxylic acid or amine-containing analogs. This property profile makes the compound a valuable comparator for formulation scientists and medicinal chemists assessing the impact of neutral polar substituents on urea inhibitor developability [2].

Chemical Probe for Benzodioxole Pharmacophore Profiling Across Enzyme Families

The benzo[d][1,3]dioxol-5-yl group is a recognized pharmacophore that appears in inhibitors of sEH, fatty acid amide hydrolase (FAAH), kinases, and phosphodiesterases [1][2]. The target compound, with its unique 5-hydroxy-3-phenylpentyl urea side chain, can serve as a tool compound for broad-profiling panels to assess the selectivity fingerprint conferred by the benzodioxol-urea core across these enzyme families. Such profiling data would inform whether the benzodioxol-urea scaffold is inherently selective for sEH or exhibits polypharmacology, guiding lead series triage decisions.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.